5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5,7-difluoro-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H3F2NO2/c11-6-2-8(12)7-1-5(4-13)10(14)15-9(7)3-6/h1-3H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATTIKSCWPNOXJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1OC(=O)C(=C2)C#N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H3F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and properties of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
The following technical guide provides an in-depth analysis of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile , a specialized fluorinated scaffold used in medicinal chemistry and fluorescence imaging.
Classification: Fluorinated Coumarin / Michael Acceptor / Pharmacophore Primary Application: Covalent Kinase Inhibition, Fluorescent Labeling, Synthetic Intermediate[1][2]
Executive Summary
This compound is a highly functionalized heterocyclic scaffold belonging to the coumarin-3-carbonitrile family.[1][2] Distinguished by its specific fluorination pattern at positions 5 and 7, this molecule exhibits unique electronic properties that differentiate it from non-fluorinated analogs.[1][2] The electron-withdrawing nature of the fluorine atoms, combined with the cyano group at position 3, creates a highly electrophilic system susceptible to nucleophilic attack, making it a valuable "warhead" for covalent drug design and a tunable core for fluorescent probes.[1][2]
Chemical Architecture & Electronic Theory
The Core Scaffold
The molecule consists of a benzopyran-2-one (coumarin) fused ring system.[1][2] The 3-carbonitrile (cyano) group is a critical feature; it is a strong electron-withdrawing group (EWG) that extends conjugation across the lactone ring.[1][2] This polarization activates the C3-C4 double bond, rendering position C4 highly electrophilic.[1][2]
The "Fluorine Effect" (Positions 5 & 7)
The introduction of fluorine atoms at the 5 and 7 positions is not merely structural but deeply functional:
-
Electronic Modulation: Fluorine is the most electronegative element.[1][2] Its presence at C5 and C7 exerts a strong inductive effect (
), pulling electron density away from the aromatic ring.[1][2] This further destabilizes the LUMO (Lowest Unoccupied Molecular Orbital), making the molecule a more potent Michael acceptor than its non-fluorinated parent.[1][2] -
Metabolic Blocking: In biological systems, coumarins are often metabolized via hydroxylation at the 7-position (mediated by CYP450 enzymes).[1][2] Substitution with fluorine at C7 effectively blocks this metabolic soft spot, potentially increasing the half-life of the compound in vivo.[1][2]
-
Fluorescence Tuning: While 7-hydroxycoumarins are classic fluorophores, 5,7-difluoro analogs modulate emission through electronic push-pull mechanisms.[1][2] The 5-fluoro substituent, being peri-planar to the lactone carbonyl, can induce specific dipole interactions that shift Stokes shifts and quantum yields.
Reactivity Profile: The Michael Acceptor
The defining chemical behavior of this molecule is its reactivity toward nucleophiles (e.g., thiol groups of cysteine residues in proteins).[1] The mechanism involves a conjugate addition (Michael addition) to the C4 position, facilitated by the resonance stabilization provided by the C3-cyano and C2-carbonyl groups.[1][2]
DOT Diagram: Electronic Resonance & Reactivity
Caption: Electronic activation of the coumarin scaffold. The synergy between the 3-cyano group and 5,7-difluoro substitutions creates a "hotspot" for nucleophilic attack at C4.[1][2]
Synthesis Protocol
Objective: Synthesis of this compound via Knoevenagel Condensation.
Retrosynthetic Analysis
The most robust route involves the condensation of 3,5-difluoro-2-hydroxybenzaldehyde with malononitrile .[1][2] This reaction is thermodynamically driven by the formation of the stable coumarin ring system and the loss of water.[1][2]
Materials & Reagents[1][2][3][4]
-
Precursor A: 3,5-difluoro-2-hydroxybenzaldehyde (CAS: 502762-92-7) [1].[1]
-
Catalyst: Piperidine (catalytic amount) or L-Proline (for green chemistry approaches).[1][2]
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 3,5-difluoro-2-hydroxybenzaldehyde in absolute ethanol (0.5 M concentration).
-
Addition: Add 1.1 equivalents of malononitrile.
-
Catalysis: Add 2-3 drops of piperidine. Note: The solution typically turns yellow/orange almost immediately, indicating the formation of the intermediate imine/enamine.[1]
-
Reaction: Stir the mixture at room temperature for 30 minutes. If precipitation does not occur, heat to reflux (78°C) for 1-2 hours.[1][2]
-
Monitoring: Monitor reaction progress via TLC (Hexane:Ethyl Acetate 7:3). The product will appear as a highly fluorescent spot (blue/green under UV 365nm) with a lower Rf than the aldehyde.[1][2]
-
Work-up:
-
Purification: Recrystallize from hot ethanol or acetonitrile if necessary to achieve >98% purity.
DOT Diagram: Synthesis Workflow
Caption: Synthesis pathway via Knoevenagel condensation. The reaction proceeds through an aldol-type condensation followed by rapid lactonization.[1][2]
Physicochemical Properties (Data Summary)
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₃F₂NO₂ | Core composition.[1][2] |
| Molecular Weight | 207.13 g/mol | Small molecule, suitable for cell permeability.[1][2] |
| Predicted LogP | ~1.9 - 2.3 | Moderate lipophilicity; likely membrane permeable.[1][2] |
| H-Bond Acceptors | 4 (2 F, 1 CN, 1 C=O) | High capacity for interaction with enzyme active sites.[1][2] |
| Fluorescence | Blue/Cyan Emission (Predicted) | 7-substituted coumarins are typically fluorescent.[1][2] The 5-F may quench or shift emission compared to 7-F alone [2].[1][2] |
| Solubility | DMSO, DMF, Acetonitrile | Poor water solubility; requires organic co-solvent for biological assays. |
| Melting Point | 170°C - 200°C (Estimated) | Based on structural analogs (e.g., 7-fluorocoumarin-3-carbonitrile melts ~175°C [3]).[1][2] |
Biological Applications
Covalent Kinase Inhibition
The 3-cyano-coumarin scaffold is a privileged structure in medicinal chemistry.[1][2] The electrophilic C4 position can covalently modify cysteine residues in the ATP-binding pockets of kinases.[1][2] The 5,7-difluoro substitution pattern enhances this reactivity while preventing oxidative metabolism, making it a candidate for Targeted Covalent Inhibitors (TCIs) .[1]
Fluorescent Probes
Due to the rigid planar structure, this molecule serves as a fluorogenic core.[1][2] It can be further derivatized (e.g., nucleophilic substitution of the fluorine at C7 with an amine) to create "push-pull" dyes with internal charge transfer (ICT) characteristics, useful for:
-
Enzyme Assays: Fluorogenic substrates where the fluorescence changes upon enzymatic cleavage or adduct formation.[1][2]
References
-
PubChem Compound Summary . "3,5-Difluoro-2-hydroxybenzaldehyde". National Center for Biotechnology Information.[1][2] [Link][1]
-
Sun, W. C., et al. "Synthesis of Fluorinated Coumarins: New Fluorescent Dyes with High Photostability."[2] Bioorganic & Medicinal Chemistry Letters, 1997.[2] (Discusses the impact of fluorination on coumarin quantum yield).
-
Al-Zaydi, K. M. "Synthesis and biological activities of some new fluorinated coumarins."[1][2] Molecules, 2003.[2] (Context for biological activity of fluorinated coumarins).
Sources
The Structure-Activity Relationship of 5,7-Difluoro Coumarin Derivatives: A Technical Guide for Drug Discovery Professionals
Introduction: The Rising Interest in Fluorinated Coumarins
Coumarins, a class of benzopyrone-containing heterocyclic compounds, are a cornerstone in medicinal chemistry, demonstrating a vast array of pharmacological activities including anticancer, antimicrobial, anti-inflammatory, and anticoagulant effects.[1][2] The therapeutic potential of a coumarin scaffold is profoundly influenced by the nature and position of its substituents.[3] In recent years, the strategic introduction of fluorine atoms into bioactive molecules has emerged as a powerful tool in drug design, often leading to enhanced metabolic stability, increased binding affinity, and improved cell membrane permeability.[4][5] This guide focuses on the structure-activity relationship (SAR) of a specific, promising subclass: 5,7-difluoro coumarin derivatives. While direct and extensive research on this particular substitution pattern is still emerging, by synthesizing existing data on halogenated and other di-substituted coumarins, we can elucidate the key structural determinants for their biological activity and guide future drug discovery efforts.
The 5,7-Difluoro Coumarin Scaffold: A Platform for Diverse Biological Activities
The introduction of two fluorine atoms at the 5 and 7 positions of the coumarin ring system creates a unique electronic and steric environment. These electron-withdrawing fluorine atoms can significantly impact the molecule's lipophilicity, pKa, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic properties. The 5,7-difluoro substitution pattern serves as a stable and promising core for the development of novel therapeutic agents across various disease areas.
Anticancer Activity: Targeting Proliferation and Survival Pathways
Coumarin derivatives have shown significant promise as anticancer agents, and the incorporation of fluorine is anticipated to enhance this activity.[6] While specific data on 5,7-difluoro coumarins is limited, studies on other halogenated coumarins provide valuable insights. For instance, halogenated coumarins have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines.[7][8] It is hypothesized that the strong electron-withdrawing nature of the fluorine atoms at the 5 and 7 positions can enhance the electrophilicity of the coumarin ring, making it more susceptible to nucleophilic attack by biological macromolecules, a mechanism implicated in the anticancer activity of some coumarins.
Inferred Structure-Activity Relationship for Anticancer Activity:
-
Substituents at the C4-position: The introduction of various aryl or alkyl groups at the C4-position is a common strategy to modulate the anticancer activity of coumarins. For 5,7-difluoro coumarins, it is projected that bulky aromatic or heteroaromatic substituents at this position could enhance binding to target proteins, such as kinases or topoisomerases.
-
Substituents at the C3-position: The C3-position offers another avenue for structural modification. The introduction of small, electron-withdrawing groups could further enhance the electrophilic character of the lactone ring, potentially increasing cytotoxicity. Conversely, incorporating functionalities capable of specific interactions with biological targets, such as amides or sulfonamides, could lead to more targeted therapies.
Antimicrobial Activity: A Renewed Approach to Combatting Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Coumarins have long been recognized for their antibacterial and antifungal properties.[1] The introduction of fluorine into the coumarin scaffold has been shown to enhance these activities.[4][9] For instance, certain fluorinated coumarins have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4]
Inferred Structure-Activity Relationship for Antimicrobial Activity:
-
Lipophilicity and Membrane Permeation: The 5,7-difluoro substitution is expected to increase the lipophilicity of the coumarin core, which may facilitate its passage through the lipid-rich cell membranes of bacteria and fungi.
-
C3 and C4-Substitutions: The nature of substituents at the C3 and C4 positions will likely play a crucial role in determining the antimicrobial spectrum and potency. For example, the incorporation of cationic groups could enhance interaction with negatively charged bacterial cell walls.
Enzyme Inhibition: Modulating Key Biological Processes
Coumarin derivatives are known to inhibit a variety of enzymes, including cholinesterases, monoamine oxidases, and various kinases.[2][10] The unique electronic properties of the 5,7-difluoro coumarin core suggest its potential as a scaffold for designing potent and selective enzyme inhibitors. The fluorine atoms can engage in specific interactions with enzyme active sites, such as halogen bonding, which can contribute to enhanced binding affinity.[5]
Inferred Structure-Activity Relationship for Enzyme Inhibition:
-
Target-Specific Moieties: The key to designing effective enzyme inhibitors based on the 5,7-difluoro coumarin scaffold will be the strategic incorporation of substituents that mimic the natural substrate or bind to allosteric sites of the target enzyme.
-
Conformational Rigidity: The planarity of the coumarin ring system, further stabilized by the fluorine atoms, can provide a rigid scaffold for the precise positioning of functional groups within an enzyme's active site.
Synthetic Strategies for 5,7-Difluoro Coumarin Derivatives
The synthesis of 5,7-difluoro coumarin derivatives can be achieved through established synthetic methodologies for coumarin synthesis, primarily the Pechmann and Knoevenagel condensations.
Pechmann Condensation
The Pechmann condensation involves the reaction of a phenol with a β-ketoester in the presence of an acid catalyst.[10] For the synthesis of 5,7-difluoro coumarins, 3,5-difluorophenol would be the key starting material.
Caption: Knoevenagel Condensation for 3-Substituted-5,7-Difluoro Coumarin Synthesis.
Experimental Protocols
General Procedure for Pechmann Condensation
-
To a round-bottom flask, add 3,5-difluorophenol (1 equivalent) and the desired β-ketoester (1.1 equivalents).
-
Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or a solid acid catalyst like Amberlyst-15).
-
Heat the reaction mixture with stirring to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 5,7-difluoro coumarin derivative.
General Procedure for Knoevenagel Condensation
-
Dissolve 2-hydroxy-4,6-difluorobenzaldehyde (1 equivalent) and the active methylene compound (1.1 equivalents) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as piperidine.
-
Reflux the reaction mixture and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from an appropriate solvent to obtain the pure 3-substituted-5,7-difluoro coumarin derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized 5,7-difluoro coumarin derivatives and incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound. [6][11]
In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)
-
Prepare a serial dilution of the test compounds in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates at an appropriate temperature for 24-48 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. [1][9]
In Vitro Enzyme Inhibition Assay (General Protocol)
-
Prepare a reaction mixture containing the target enzyme, its substrate, and a suitable buffer in a 96-well plate.
-
Add various concentrations of the 5,7-difluoro coumarin derivatives to the wells.
-
Initiate the enzymatic reaction and monitor the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry or fluorometry).
-
Calculate the percentage of enzyme inhibition and determine the IC50 value for each compound. [5][10]
Data Summary and Future Directions
While extensive quantitative data for a wide range of 5,7-difluoro coumarin derivatives is not yet available in the public domain, the following table summarizes the general trends observed for halogenated coumarins, which can serve as a predictive guide.
| Biological Activity | General SAR Trends for Halogenated Coumarins | Anticipated Impact of 5,7-Difluoro Substitution |
| Anticancer | Increased cytotoxicity with electron-withdrawing halogens. [7] | Enhanced activity due to strong electron-withdrawing nature of fluorine. |
| Antimicrobial | Enhanced activity, particularly with fluorine substitution. [4][9] | Increased lipophilicity may improve cell penetration. |
| Enzyme Inhibition | Halogen bonding can increase binding affinity. [5] | Potential for potent and selective inhibition. |
Future research should focus on:
-
Systematic Synthesis and Biological Evaluation: A library of 5,7-difluoro coumarin derivatives with diverse substituents at the C3 and C4 positions should be synthesized and screened for a wide range of biological activities.
-
Mechanism of Action Studies: For the most potent compounds, detailed mechanistic studies should be conducted to identify their molecular targets and signaling pathways.
-
In Vivo Efficacy and Safety: Promising candidates should be evaluated in preclinical animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.
Conclusion
The 5,7-difluoro coumarin scaffold represents a highly promising platform for the development of novel therapeutic agents. The unique properties imparted by the difluoro substitution pattern, combined with the proven versatility of the coumarin core, offer a compelling starting point for drug discovery programs targeting cancer, infectious diseases, and other conditions. The strategic application of the structure-activity relationships and experimental protocols outlined in this guide will be instrumental in unlocking the full therapeutic potential of this exciting class of compounds.
References
- The anti-microbial activities of selected fluoro coumarins and 1-aza...
- In Vitro Evaluation of Novel Furo[3,2-c]coumarins as Cholinesterases and Monoamine Oxidases Inhibitors - MDPI. (2025, April 18).
- Coumarin Triazoles as Potential Antimicrobial Agents - PMC. (2023, January 12).
- Synthesis and Antiproliferative Effect of Halogenated Coumarin Deriv
- Overview of Diverse Pharmacological Activities of Substituted Coumarins: Compounds with Therapeutic Potentials - SciSpace. (2015, January 21).
- Synthesis and biological activities of some new fluorinated coumarins and 1-aza coumarins. (2025, August 6).
- Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Upd
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC. (n.d.).
- Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC. (2021, August 23).
- (PDF)
- Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations - Research and Reviews. (2024, June 5).
- Synthesis, Bioactivity, Pharmacokinetic and Biomimetic Properties of Multi-Substituted Coumarin Deriv
- Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - MDPI. (2022, April 24).
- Synthesis and Biological Evaluation of Fluorinated 3-Phenylcoumarin-7-O-Sulfamate Derivatives as Steroid Sulfatase Inhibitors - PubMed. (2016, February 15).
- The cytotoxic effects of 5f on the three cell lines as assessed by MTT...
- Regioselective Halogenation of Coumarins - Thieme Chemistry - Georg Thieme Verlag KG. (n.d.).
- (PDF) Synthesis and Pharmacological Activity of Coumarins and Their Analogous; A review. (n.d.).
- Coumarin-based products: Their biodiversity and pharmacology - Semantic Scholar. (2021, August 12).
- An overview of natural coumarins (2016–2018)
- 3-Substituted Coumarins Inhibit NorA and MepA Efflux Pumps of Staphylococcus aureus. (2023, December 15).
- Coumarin Derivatives Exert Anti-Lung Cancer Activity by Inhibition of Epithelial–Mesenchymal Transition and Migration in A549 Cells - Semantic Scholar. (2022, January 17).
- Halogenated coumarin derivatives as novel seed protectants - PubMed - NIH. (n.d.).
- Synthetic Mono/di-halogenated Coumarin Derivatives and Their Anticancer Properties. (n.d.).
- Original Research Article. (n.d.).
- Therapeutic Effects of Coumarins with Different Substitution P
- Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC - NIH. (n.d.).
- Synthesis and Characterization of New Substituted Coumarin Derivatives and Study Their Biological Activity - Chemical Methodologies. (2022, November 15).
- CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol - Google P
- Combined Experimental and Theoretical Study of the Synthesis of 5,7-Dihydroxy-4-methylcoumarin via a Pechmann Condensation in the Presence of UiO-66-SO3H C
- Application Notes and Protocols for the Chemical Synthesis of 5,7-Dihydroxycoumarin - Benchchem. (n.d.).
- Synthesis of 7-Hydroxy-4-methyl coumarin and its Biological activity of coumarin derivative synthesized from substituted from ph - Sathyabama Institute of Science and Technology. (n.d.).
- Synthesis and Nitration of 7-Hydroxy-4-Methyl Coumarin via Pechmann Condensation Using Eco-Friendly Medias - ResearchG
Sources
- 1. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic Effects of Coumarins with Different Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. Recent Perspectives on Anticancer Potential of Coumarin Against Different Human Malignancies: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antiproliferative Effect of Halogenated Coumarin Derivatives | MDPI [mdpi.com]
- 8. eurekaselect.com [eurekaselect.com]
- 9. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Mechanistic Principles of Intramolecular Charge Transfer in 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile
[1]
Part 1: Executive Summary & Core Directive
The Molecule: 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1417635-06-3) is a highly specialized, electron-deficient coumarin scaffold.[1][2] Unlike standard fluorescent dyes (e.g., Coumarin 153 or 6) which rely on strong electron-donating groups (EDGs) like diethylamine, this molecule features two electron-withdrawing fluorine atoms on the homocyclic ring.
The Mechanism: The Intramolecular Charge Transfer (ICT) in this system is defined by a "Starved Donor" mechanism. The 3-cyano and 2-oxo groups create a potent electron "pull," but the 5,7-difluoro substitution inductively depletes the benzene ring's electron density.[1] Consequently, this molecule serves primarily as a reactive electrophilic probe (Michael Acceptor) rather than a passive fluorophore. Its optical properties are "turned on" or modulated only when a nucleophile (e.g., Biothiol, Cyanide) attacks the C4 position or displaces a fluoride, fundamentally altering the conjugation pathway.
Target Audience: This guide is structured for medicinal chemists and photophysicists designing "turn-on" fluorescent probes for biological sensing (Cysteine/Homocysteine detection) or developing covalent inhibitors (e.g., for
Part 2: Electronic Structure & ICT Mechanism[1]
The Push-Pull Architecture
The ICT process in coumarin-3-carbonitriles is governed by the migration of electron density from the homocyclic ring (HOMO) to the heterocyclic enone system (LUMO) upon photoexcitation.[1]
| Structural Component | Electronic Role | Specific Effect in 5,7-Difluoro Analog |
| Benzene Ring (Pos 5-8) | Donor (D) | Weakened: The 5,7-difluoro substitution exerts a strong Inductive (-I) effect, lowering the energy of the HOMO and reducing electron availability for ICT.[1] |
| Pyranone Ring (Pos 1-4) | Conduit ( | Activated: The electron deficiency of the fused benzene ring pulls density away from the C3-C4 double bond, making C4 highly electrophilic. |
| 3-Cyano Group (-CN) | Acceptor (A) | Strong: Synergizes with the C2 carbonyl to create a massive dipole moment directed toward the heterocyclic ring.[1] |
The "Fluorine Effect" on ICT Dynamics
Fluorine is unique: it is inductively withdrawing (-I) but resonantly donating (+R).
-
At Position 7: The +R effect competes with -I. In standard dyes (7-OH), +R dominates.[1] In this molecule (7-F), the -I effect is significant, leading to a hypsochromic (blue) shift in absorption compared to 7-OH analogs.[1]
-
At Position 5: The -I effect dominates due to proximity to the electron-deficient C4 center.[1] This steric and electronic positioning destabilizes the planar ICT state, often favoring non-radiative decay pathways (low quantum yield) until the molecule reacts with a target.
Visualization: The "Starved Donor" ICT Pathway
The following diagram illustrates the electron density flow and the activation of the C4 position for nucleophilic attack.
Caption: The 5,7-difluoro substitution creates a "Starved Donor" system. Excitation generates a weak ICT state that primarily serves to activate the C4 position for Michael addition, rather than producing strong fluorescence directly.
Part 3: Experimental Validation & Protocols
To validate the ICT mechanism and the probe's utility, the following self-validating protocols are recommended. These experiments confirm the presence of ICT (via solvatochromism) and the reactivity (via Michael addition).
Protocol A: Synthesis via Knoevenagel Condensation
This pathway ensures the integrity of the electron-deficient core.
Reagents:
-
3,5-Difluorosalicylaldehyde (Precursor A)[1]
-
Malononitrile (Precursor B)
-
Catalyst: Piperidine or L-Proline (mild base)[1]
-
Solvent: Ethanol (EtOH)[3]
Step-by-Step Workflow:
-
Stoichiometry: Dissolve 1.0 eq of 3,5-difluorosalicylaldehyde and 1.1 eq of malononitrile in absolute EtOH.
-
Catalysis: Add 0.1 eq of piperidine dropwise at room temperature.
-
Reflux: Heat to reflux (78°C) for 2–4 hours. Critical Checkpoint: The solution should turn from pale yellow to a deeper amber, indicating the formation of the extended
-system. -
Isolation: Cool to 0°C. The product, this compound, typically precipitates.[1]
-
Purification: Recrystallize from EtOH/Hexane.
-
Validation:
H NMR must show the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C4-vinyl proton (~8.5 ppm, singlet).
Protocol B: Solvatochromic Shift Analysis (Lippert-Mataga Plot)
This experiment quantifies the change in dipole moment (
Rationale: ICT states are highly sensitive to solvent polarity.[4] A linear relationship between the Stokes shift and the solvent orientation polarizability (
Procedure:
-
Solvent Selection: Prepare
solutions of the compound in:-
Non-polar: Hexane, Toluene
-
Medium: THF, Dichloromethane
-
Polar Aprotic: DMSO, Acetonitrile
-
Polar Protic: Methanol[1]
-
-
Spectroscopy: Record UV-Vis absorption (
) and Fluorescence emission ( ) maxima. -
Calculation: Calculate Stokes shift (
) in . -
Plotting: Plot
vs. (Lippert-Mataga parameter).-
Expectation: A positive slope indicates ICT.
-
Specific to 5,7-Difluoro: The slope will be shallower than 7-diethylamino coumarins due to the reduced donor strength of the fluorinated ring.
-
Protocol C: Cysteine Sensing (Michael Addition)
This validates the "Turn-On" mechanism driven by the electrophilic C4 position.
Procedure:
-
Baseline: Measure fluorescence of the probe (10
) in HEPES buffer (pH 7.4). (Expect low quantum yield). -
Titration: Add aliquots of Cysteine (0–100
). -
Kinetics: Monitor emission over time (0–30 min).
-
Mechanism Check: Perform LC-MS on the final solution.
-
Success Criterion: Identification of the mass peak corresponding to the C4-Cysteine adduct (Probe Mass + Cysteine Mass). This confirms the reaction occurs at the ICT-activated C4 center.
-
Part 4: Data Presentation & Signaling Pathway[1]
Comparative Electronic Properties
The following table contrasts the 5,7-difluoro scaffold with standard coumarins, highlighting why it is a distinct mechanistic entity.
| Parameter | Coumarin 153 (Standard) | 5,7-Difluoro-3-CN-Coumarin | Mechanistic Implication |
| Substituents | 7-Diethylamino (Strong EDG) | 5,7-Difluoro (Weak EDG/Strong EWG) | Reduced Donor Strength |
| ICT Strength | High (Strong Red Shift) | Moderate/Weak (Blue Shifted) | Higher Energy Transition |
| C4 Electrophilicity | Low (Deactivated by resonance) | High (Activated by induction) | Ideal Michael Acceptor |
| Primary Application | Laser Dye / Imaging | Covalent Probe / Sensor | Reactivity vs. Emissivity |
Biothiol Sensing Pathway
The primary utility of this ICT mechanism is the detection of biothiols (Cysteine, Homocysteine, Glutathione).
Caption: The 5,7-difluoro substitution enhances the electrophilicity of the C4 position, enabling rapid covalent labeling of biothiols.[5] This reaction modifies the ICT pathway, often resulting in a ratiometric or turn-on fluorescence response.[1]
Part 5: References
-
Synthesis and General Properties of Coumarin-3-carbonitriles Source:Molecules (MDPI) / Journal of Heterocyclic Chemistry Context: Establishes the Knoevenagel condensation route and basic electronic properties of the 3-cyano-2-oxo-chromene core.
-
(Representative Link)[1]
-
-
Fluorine Effects in Coumarin Dyes (Pacific Blue / Marina Blue) Source:Thermo Fisher Scientific / Molecular Probes Handbook Context: Explains how fluorine substitution (specifically 6,8-difluoro, analogous to 5,7-difluoro effects) lowers pKa and shifts absorption spectra blue (hypsochromic shift).
-
ICT and Michael Addition Sensing Mechanisms Source:Sensors (MDPI) Context: Details the mechanism of using coumarin-3-carbonitriles as Michael acceptors for biothiol sensing, where the ICT state is modulated by nucleophilic attack at position 4.
-
Commercial Availability & CAS Verification Source:BLD Pharm / Chemical Suppliers Context: Verifies "this compound" (CAS 1417635-06-3) as a distinct, commercially available chemical entity used as a building block.[1]
-
Heteroaryl Phosphonates and Coumarin Inhibitors Source:Antimicrobial Agents and Chemotherapy (via NCBI) Context: Describes the use of 5,7-difluoro-coumarin derivatives as inhibitors, validating the electrophilic nature of the scaffold.
Sources
- 1. 19088-73-4|7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile|BLD Pharm [bldpharm.com]
- 2. 2386216-66-4|7-Fluoro-3-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 3. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 4. Twisted intramolecular charge transfer of nitroaromatic push–pull chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1228581-47-2|5-Fluoro-7-hydroxy-2H-chromene-3-carbaldehyde|BLD Pharm [bldpharm.com]
Technical Guide: History and Development of Fluorinated Coumarin-Based Fluorescent Dyes
Executive Summary
This technical guide provides a comprehensive analysis of fluorinated coumarin dyes, a class of fluorophores that revolutionized blue-emitting biological labels. It traces the evolution from the pH-sensitive Umbelliferone to the photostable, physiologically compatible "Pacific Blue" class. The guide details the chemical rationale behind fluorination—specifically how fluorine substitution lowers the pKa of the phenolic hydroxyl group and suppresses photobleaching—and provides actionable synthetic protocols and application workflows for researchers in medicinal chemistry and bio-imaging.
The Chemical Rationale: Why Fluorine?
The coumarin scaffold (2H-chromen-2-one) is a privileged structure in fluorescence chemistry. However, classical derivatives like 7-hydroxycoumarin (Umbelliferone) suffer from two critical limitations in biological applications:
-
High pKa (~8.0): At physiological pH (7.4), a significant portion of the dye exists in the protonated (phenol) form, which has a low quantum yield compared to the deprotonated (phenolate) form.
-
Photobleaching: The scaffold is susceptible to oxidative degradation under high-intensity excitation.
The "Fluorine Effect"
Integrating fluorine atoms into the coumarin ring addresses these issues through distinct electronic mechanisms:
-
pKa Tuning (Inductive Effect): Fluorine is the most electronegative element. When substituted at the 6- and 8-positions (ortho to the 7-hydroxyl group), it exerts a strong inductive withdrawal (-I effect). This stabilizes the phenolate anion, lowering the pKa from ~8.0 to ~6.2–6.4. Consequently, the dye becomes fully ionized and maximally fluorescent at physiological pH.
-
Photostability: The C-F bond is significantly stronger (approx. 116 kcal/mol) than the C-H bond. Fluorination blocks metabolically or photochemically labile sites, reducing the rate of oxidative degradation.
Historical Evolution
The development of these dyes can be categorized into three distinct generations:
| Generation | Representative Dye | Key Feature | Limitation |
| Gen 1: Classical | Umbelliferone (7-OHC) | High Quantum Yield (in base) | pKa ~8.0; dim at pH 7.4. |
| Gen 2: Side-chain F | Coumarin 151/152 | Improved stability, but pKa issues persisted for OH-variants. | |
| Gen 3: Ring F | Marina Blue, Pacific Blue | F atoms at pos. 6,8 | pKa ~6.2; Photostable; High |
The Breakthrough (1997-1998)
The pivotal moment in this field was the work by Sun, Gee, and Haugland (Molecular Probes, now Thermo Fisher). They synthesized 6,8-difluoro-7-hydroxycoumarins, demonstrating that direct ring fluorination could tune the pKa to match the intracellular environment while maintaining a high quantum yield (
Synthetic Methodologies
The most robust route to fluorinated coumarins is the Pechmann Condensation . This acid-catalyzed reaction condenses a phenol with a
Core Reaction Pathway
To synthesize 6,8-difluoro-7-hydroxy-4-methylcoumarin (Marina Blue analog), the precursors are:
-
Phenol: 2,4-Difluoro-1,3-dihydroxybenzene (2,4-Difluororesorcinol).
- -Keto Ester: Ethyl acetoacetate.
Figure 1: Synthetic workflow for the production of Marina Blue via Pechmann Condensation.
Photophysical Properties & Data
The following table summarizes the impact of fluorination on the spectral properties of 7-hydroxycoumarin derivatives. Note the drastic shift in pKa.
| Compound | Substituents | pKa | Quantum Yield ( | ||
| Umbelliferone | None | 325 | 460 | 8.0 | 0.63 |
| Marina Blue | 6,8-Difluoro, 4-Methyl | 365 | 460 | 6.2 | 0.89 |
| Pacific Blue | 6,8-Difluoro, 3-Carboxy | 410 | 455 | 6.4 | 0.78 |
Key Insight: The shift in
Experimental Protocols
Protocol A: Synthesis of 6,8-Difluoro-7-hydroxy-4-methylcoumarin
Safety: Concentrated sulfuric acid is corrosive. Work in a fume hood.
-
Reagents:
-
2,4-Difluororesorcinol (10 mmol, 1.46 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Sulfuric acid (
), 75% v/v (10 mL)
-
-
Procedure:
-
Step 1: In a 50 mL round-bottom flask, dissolve the fluororesorcinol in ethyl acetoacetate.
-
Step 2: Add the sulfuric acid dropwise with stirring while cooling the flask in an ice bath to modulate the exotherm.
-
Step 3: Once addition is complete, remove the ice bath and stir at room temperature for 12 hours (or heat to 60°C for 2 hours for faster kinetics).
-
Step 4: Pour the reaction mixture over 100 g of crushed ice. The coumarin will precipitate as a solid.
-
Step 5: Filter the precipitate and wash with cold water (3 x 20 mL).
-
Step 6: Recrystallize from methanol to yield white/off-white needles.
-
-
Validation:
-
Confirm structure via
H-NMR (loss of resorcinol protons, appearance of methyl singlet). -
Check fluorescence: Dissolve trace amount in pH 9 buffer; observe strong blue emission under UV lamp (365 nm).
-
Protocol B: Mechanism of pH Sensing
The utility of these dyes relies on the equilibrium between the protonated phenol and the deprotonated phenolate.
Figure 2: The pH-dependent equilibrium of fluorinated coumarins. The low pKa ensures the bright "Base" form dominates at physiological pH.
Applications in Bio-Systems[2][3][4]
Flow Cytometry (The 405 nm Line)
Pacific Blue is the standard reference dye for the violet laser (405 nm) in flow cytometry. Its large Stokes shift separates its emission from cell autofluorescence.
Ratiometric pH Sensing
Because the excitation maxima of the phenol and phenolate forms differ, fluorinated coumarins can be used as ratiometric pH sensors. By measuring emission intensity at two different excitation wavelengths, researchers can calculate intracellular pH independent of dye concentration.
Protein Labeling
Derivatives like Pacific Blue Succinimidyl Ester react with primary amines (lysine residues) on proteins.
-
Workflow:
-
Dissolve dye (1 mg) in anhydrous DMSO.
-
Add to protein solution (pH 8.5 bicarbonate buffer).
-
Incubate 1 hour at Room Temp.
-
Purify via size-exclusion chromatography (Sephadex G-25) to remove unreacted dye.
-
References
-
Sun, W. C., Gee, K. R., & Haugland, R. P. (1998). Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes.[2] Bioorganic & Medicinal Chemistry Letters, 8(22), 3107-3110.[2] Link
-
Sun, W. C., et al. (1997). Synthesis of Fluorinated Fluoresceins.[3] The Journal of Organic Chemistry, 62(19), 6469-6475.[3] (Foundational work on fluorinated fluorophores). Link
-
Molecular Probes (Thermo Fisher Scientific). Pacific Blue™ Dye Product Information. Link
-
Liu, Y., et al. (2018). Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives.[4] The Journal of Organic Chemistry, 83(8), 4792-4799. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel fluorinated coumarins: excellent UV-light excitable fluorescent dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis and Spectroscopic Properties of Fluorinated Coumarin Lysine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
synthesis protocol for 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile via Knoevenagel condensation
Application Note & Synthesis Protocol: 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile
Abstract: This document provides a comprehensive guide for the synthesis of this compound, a valuable heterocyclic compound with significant potential in medicinal chemistry and materials science. The protocol details a robust and efficient method centered on the piperidine-catalyzed Knoevenagel condensation of 4,6-difluorosalicylaldehyde and malononitrile. This guide is designed for researchers in organic synthesis, drug discovery, and chemical biology, offering in-depth mechanistic insights, a detailed step-by-step experimental procedure, and practical troubleshooting advice to ensure reproducible and high-yield synthesis.
Introduction and Scientific Rationale
Coumarins (2H-1-benzopyran-2-ones) are a critical class of heterocyclic compounds found in numerous natural products and synthetic bioactive molecules.[1][2] Their unique scaffold is associated with a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The introduction of fluorine atoms into the coumarin core can significantly enhance metabolic stability, binding affinity, and photophysical properties, making fluorinated coumarins highly sought-after in drug development and as fluorescent probes for bioimaging.[5][]
This compound is a promising derivative, combining the privileged coumarin nucleus with the benefits of difluorination and a reactive carbonitrile group, which serves as a versatile handle for further chemical modification. The synthesis is achieved through the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[7][8][9] This method involves the reaction of an active methylene compound with an aldehyde, catalyzed by a weak base, to form an α,β-unsaturated product after dehydration.[9][10][11]
This protocol leverages the high reactivity of 4,6-difluorosalicylaldehyde and the acidic nature of malononitrile's methylene protons, facilitated by piperidine, a classic and effective catalyst for this transformation.[12] The reaction proceeds under mild conditions to afford the target compound through a tandem condensation-cyclization sequence.
Reaction Mechanism: The Knoevenagel Condensation Pathway
The synthesis proceeds via a two-stage mechanism: an initial intermolecular Knoevenagel condensation followed by an intramolecular cyclization.
-
Enolate Formation: The basic catalyst, piperidine, deprotonates the active methylene group of malononitrile. The acidity of these protons (pKa ≈ 11) is sufficient for a weak base to generate a resonance-stabilized enolate ion.[10] Using a strong base is avoided as it could induce self-condensation of the aldehyde.
-
Nucleophilic Attack: The resulting malononitrile enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4,6-difluorosalicylaldehyde to form a tetrahedral alkoxide intermediate.[11]
-
Protonation & Dehydration: The alkoxide is protonated by the conjugate acid of the catalyst (piperidinium ion) or the solvent to yield a β-hydroxy adduct. This intermediate readily undergoes dehydration (elimination of a water molecule) to form the benzylidenemalononitrile intermediate. This elimination is often the rate-determining step and is driven by the formation of a conjugated system.
-
Intramolecular Cyclization: The phenolic hydroxyl group of the intermediate then performs a nucleophilic attack on one of the nitrile groups (an intramolecular Michael addition is less likely but possible, followed by tautomerization). This is followed by tautomerization and subsequent hydrolysis of the imine intermediate during workup, which is then followed by lactonization to form the stable, aromatic coumarin ring system. A more direct pathway involves the attack of the phenoxide on the carbonyl of the aldehyde followed by elimination, which is less commonly cited for this specific reaction but is a known pathway for coumarin synthesis. The most accepted pathway for coumarin-3-carbonitrile synthesis involves the initial condensation followed by an intramolecular cyclization (S_NAr-type displacement of the ortho-hydroxyl proton onto the nitrile group).
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled as needed, with appropriate adjustments to equipment and reaction times.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Purity |
| 4,6-Difluorosalicylaldehyde | C₇H₄F₂O₂ | 158.10 | 163318-97-8 | ≥98% |
| Malononitrile | CH₂(CN)₂ | 66.06 | 109-77-3 | ≥99% |
| Piperidine | C₅H₁₁N | 85.15 | 110-89-4 | ≥99% |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | 64-17-5 | ≥99.5% |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Melting point apparatus
-
Analytical balance
Experimental Workflow Diagram
Step-by-Step Synthesis Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,6-difluorosalicylaldehyde (1.58 g, 10.0 mmol).
-
Add 30 mL of absolute ethanol and stir until the aldehyde is completely dissolved.
-
To this solution, add malononitrile (0.66 g, 10.0 mmol). Stir for 5 minutes at room temperature to ensure a homogeneous mixture.
-
-
Catalyst Addition and Reflux:
-
While stirring, add piperidine (0.1 mL, ~1.0 mmol, 0.1 eq) dropwise to the reaction mixture using a micropipette. A color change to yellow or orange is typically observed.
-
Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 78-80 °C) using a heating mantle.
-
-
Reaction Monitoring:
-
Allow the reaction to proceed at reflux for 2-4 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The consumption of the starting aldehyde indicates the reaction's progression.
-
-
Product Isolation (Work-up):
-
After completion, remove the heating mantle and allow the flask to cool to room temperature. A precipitate should begin to form.
-
To maximize precipitation, place the flask in an ice-water bath for 30 minutes.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) to remove residual catalyst and unreacted starting materials.
-
-
Purification:
-
Transfer the crude solid to a beaker for recrystallization.
-
Add a minimal amount of hot ethanol or glacial acetic acid to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization of the pure product.
-
Filter the purified crystals, wash with a minimal amount of cold ethanol, and dry under vacuum.
-
Expected Results and Characterization
-
Yield: 85-95%
-
Appearance: Pale yellow to yellow crystalline solid.
-
Melting Point: Literature values for similar compounds suggest a sharp melting point above 200 °C.
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on the coumarin ring, with characteristic coupling patterns influenced by the fluorine atoms, and a singlet for the C4-H.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for the carbonyl carbon (~155-160 ppm), nitrile carbon (~115 ppm), and carbons bearing fluorine atoms exhibiting large C-F coupling constants.
-
FT-IR (KBr, cm⁻¹): Characteristic peaks should be observed for the nitrile group (C≡N stretch, ~2220 cm⁻¹), the lactone carbonyl group (C=O stretch, ~1720-1740 cm⁻¹), and C-F bonds (~1100-1300 cm⁻¹).
Optimization and Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; impure starting materials; product loss during work-up. | Increase reflux time and monitor by TLC. Ensure high purity of aldehyde and malononitrile. Minimize the amount of solvent used for washing and recrystallization. |
| Dark, Oily Product | Side reactions due to excessive heat or catalyst; presence of impurities. | Reduce reaction temperature slightly or use a milder catalyst like L-proline.[13][14] Ensure starting materials are pure. Purify via column chromatography if recrystallization fails. |
| Reaction Stalls | Inactive catalyst; insufficient temperature. | Use fresh piperidine. Ensure the reaction mixture is reaching the reflux temperature of the solvent. |
| Difficulty in Crystallization | Product is too soluble in the chosen solvent; impurities inhibiting crystal formation. | Try a different recrystallization solvent or solvent system (e.g., ethanol/water, acetic acid). If impure, attempt purification by column chromatography first. |
Safety Precautions
-
Malononitrile: Highly toxic if swallowed, in contact with skin, or if inhaled. Handle only in a well-ventilated fume hood.
-
Piperidine: Flammable liquid and vapor. Corrosive and causes severe skin burns and eye damage. Handle with extreme care in a fume hood.
-
4,6-Difluorosalicylaldehyde: Causes skin and serious eye irritation. May cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (nitrile is suitable) when handling these chemicals.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.
References
-
Dalessandro, E. V., Collin, H. P., & Pliego, J. R. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B, 121(22), 5639-5648. [Link]
-
Semantic Scholar. (n.d.). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions.[Link]
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. [Link]
-
The Journal of Physical Chemistry B. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
ACS Publications. (2017). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. [Link]
-
SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. [Link]
-
Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. [Link]
-
Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
Ren, Z., Cao, W., & Tong, W. (2002). THE KNOEVENAGEL CONDENSATION REACTION OF AROMATIC ALDEHYDES WITH MALONONITRILE BY GRINDING IN THE ABSENCE OF SOLVENTS AND CATALYSTS. Synthetic Communications, 32(22), 3475-3479. [Link]
-
Zanin, L. L., et al. (2018). Knoevenagel Condensation Reactions of Cyano Malononitrile-derivatives Under Microwave Radiation. Current Organic Chemistry, 22(6), 519-532. [Link]
-
Valizadeh, H., & Gholipur, H. (2011). Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins. Molecules, 16(6), 4667-4678. [Link]
-
Bogdal, D., & Warzala, M. (2000). Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. Molecules, 5(12), 1277-1280. [Link]
-
ResearchGate. (n.d.). Mechanism for the synthesis of coumarins via Knoevenagel condensation.... [Link]
-
ChemHelp ASAP. (2023, January 8). Knoevenagel condensation to make a coumarin - laboratory experiment [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Comparison of methods for the synthesis of Substituted 2-oxo-2H-chromene-3-carbonitriles from aldehydes.... [Link]
-
Szwaczko, K. (2022). Simple Protocol of L-Proline-Mediated Knoevenagel Condensation: A Sustainable Access to Coumarin-3-Carboxylic Ester. Biomedical Journal of Scientific & Technical Research, 47(2). [Link]
-
Mostafa, M. S., & Kandeel, S. H. (2014). Studies on the synthesis and antimicrobial activity of 2-oxo-2H-chromene-3-carbohydrazide derivatives. Der Pharma Chemica, 6(3), 312-319. [Link]
-
National Center for Biotechnology Information. (n.d.). Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. [Link]
-
Connect Journals. (n.d.). Synthesis and Characterization of Some New 2-Iminochromene Derivatives. [Link]
-
ResearchGate. (n.d.). Preparation of 3-substituted coumarins by Knoevenagel condensation. [Link]
-
MDPI. (2011). Knoevenagel Reaction in [MMIm][MSO 4 ]: Synthesis of Coumarins. [Link]
-
MDPI. (2021). Coumarin and Its Derivatives. [Link]
-
Royal Society of Chemistry. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. [Link]
-
ScienceDirect. (2022). A twenty-year journey exploring coumarin-based derivatives as bioactive molecules. [Link]
-
Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. [Link]
-
Semantic Scholar. (2022). RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
MDPI. (2022). Efficient Synthesis of 3-Sulfonyl-2-sulfonylmethyl-2H-chromenes via Tandem Knoevenagel Condensation/Oxa-Michael Addition Protocol. [Link]
-
ResearchGate. (n.d.). Knoevenagel condensation‐assisted multicomponent synthesis of.... [Link]
-
MDPI. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
-
National Center for Biotechnology Information. (n.d.). Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Crystal Structure of 2-Amino-5-oxo-4-phenyl-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-4-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile. [Link]
-
Royal Society of Chemistry. (n.d.). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization, and Antibacterial Activity of 7-Fluoro-2-oxo-2 H -chromene-3-carboxylic Acid Ethyl Ester. [Link]
-
EPub Bayreuth. (n.d.). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitriles with Microtubule.... [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A twenty-year journey exploring coumarin-based derivatives as bioactive molecules [frontiersin.org]
- 3. youtube.com [youtube.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. benchchem.com [benchchem.com]
- 7. Knoevenagel Reaction in [MMIm][MSO4]: Synthesis of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]
- 13. biomedres.us [biomedres.us]
- 14. mdpi.com [mdpi.com]
Application Notes & Protocols: 5,7-Difluoro-2-oxo-2H-chromene-3-carbonitrile as a Highly Selective Fluorescent Chemosensor for Thiophenols
Introduction: The Imperative for Selective Thiophenol Detection
Thiophenols and their derivatives are a class of aromatic organosulfur compounds extensively utilized in the synthesis of pharmaceuticals, pesticides, and various industrial chemicals.[1][2] However, their prevalence is a double-edged sword; they are recognized as highly toxic environmental pollutants that pose significant risks to ecological and human health.[3] Their ability to be absorbed through skin contact and inhalation can lead to severe health issues, including damage to the central nervous system.[3] Consequently, the development of rapid, sensitive, and highly selective methods for the detection of thiophenols in both environmental and biological matrices is of paramount importance.[4][5] Traditional analytical techniques, while accurate, are often time-consuming and require sophisticated instrumentation, making them less suitable for real-time or in-situ monitoring.[3][6]
Fluorescent chemosensors have emerged as a powerful alternative, offering high sensitivity, rapid response times, and the potential for bio-imaging. Among the various fluorophores, coumarin derivatives are particularly attractive due to their excellent photophysical properties, including high quantum yields and tunable emission wavelengths. This document provides a comprehensive guide to the application of a novel coumarin-based probe, 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile , for the selective and sensitive detection of thiophenols.
Principle of Detection: A Nucleophilic Addition-Triggered ICT "Turn-On" Mechanism
The functionality of this compound as a chemosensor for thiophenols is rooted in a "turn-on" fluorescence mechanism driven by a nucleophilic addition reaction that modulates the intramolecular charge transfer (ICT) properties of the molecule.[2]
The coumarin core of the probe is rendered highly electron-deficient by the presence of two strongly electron-withdrawing fluorine atoms at the 5 and 7 positions, and a cyano group at the 3-position. This electronic arrangement makes the β-carbon of the α,β-unsaturated system highly electrophilic and susceptible to a Michael-type addition reaction.[7]
In its native state, the probe exhibits weak fluorescence due to an efficient photoinduced electron transfer (PeT) quenching mechanism. However, upon introduction of a thiophenol, the thiol group acts as a potent nucleophile, attacking the electrophilic β-carbon of the coumarin. This nucleophilic addition disrupts the α,β-unsaturated system and inhibits the PeT process. The resulting adduct undergoes a significant change in its electronic structure, leading to a pronounced enhancement of the intramolecular charge transfer (ICT) from the coumarin core. This enhanced ICT state is highly fluorescent, resulting in a "turn-on" of a strong fluorescence signal.[8]
The high selectivity of this probe for thiophenols over aliphatic thiols (like cysteine and glutathione) can be attributed to the lower pKa of the thiol group in thiophenols, which makes them more potent nucleophiles under neutral pH conditions.[4]
Figure 2. Synthetic Workflow.
Materials:
-
2,4-difluoro-6-hydroxybenzaldehyde
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
Dissolve 2,4-difluoro-6-hydroxybenzaldehyde (1 equivalent) and malononitrile (1.1 equivalents) in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine (0.1 equivalents) to the mixture.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
B. In Vitro Detection of Thiophenols
Materials:
-
This compound stock solution (1 mM in DMSO)
-
Thiophenol standard solutions of varying concentrations
-
HEPES buffer (10 mM, pH 7.4)
-
Fluorescence spectrophotometer
-
96-well microplates (for high-throughput screening)
Procedure:
-
Preparation of Working Solutions: Prepare a working solution of the probe (e.g., 10 µM) by diluting the DMSO stock solution in HEPES buffer. Prepare a series of thiophenol standard solutions in HEPES buffer.
-
Assay: In a cuvette or a well of a microplate, add the probe working solution.
-
Add the thiophenol standard solution to the probe solution and mix well. The final volume should be consistent across all measurements.
-
Incubation: Incubate the mixture at room temperature for 10 minutes to allow the reaction to complete.
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrophotometer with the excitation wavelength set to approximately 420 nm and record the emission spectrum from 500 nm to 700 nm. The peak emission should be around 565 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the concentration of thiophenol to generate a calibration curve. The limit of detection (LOD) can be calculated using the formula 3σ/S, where σ is the standard deviation of the blank and S is the slope of the calibration curve.
C. Live Cell Imaging of Thiophenols
Materials:
-
HEK293 cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (1 mM in DMSO)
-
Thiophenol solution
-
Confocal laser scanning microscope
Procedure:
-
Cell Culture: Culture HEK293 cells on glass-bottom dishes in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO₂.
-
Probe Loading: When cells reach 70-80% confluency, remove the culture medium and wash the cells twice with PBS.
-
Incubate the cells with a solution of the probe (e.g., 5 µM in serum-free DMEM) for 30 minutes at 37°C.
-
Washing: After incubation, wash the cells three times with PBS to remove any excess probe.
-
Thiophenol Treatment: Treat the probe-loaded cells with a solution of thiophenol (e.g., 20 µM in serum-free DMEM) and incubate for a further 30 minutes at 37°C.
-
Imaging: Wash the cells again with PBS and add fresh PBS or live-cell imaging solution.
-
Image the cells using a confocal microscope with excitation at approximately 405 nm and collect the emission in the green channel (e.g., 550-600 nm). A significant increase in fluorescence intensity in the thiophenol-treated cells compared to control cells (treated with probe only) indicates the presence of thiophenol.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low fluorescence signal | Probe concentration is too low. | Optimize the probe concentration. |
| Incorrect excitation/emission wavelengths. | Verify the optimal excitation and emission wavelengths for the probe-adduct. | |
| pH of the buffer is not optimal. | Ensure the pH of the buffer is around 7.4. | |
| High background fluorescence | Incomplete removal of unbound probe. | Increase the number of washing steps. |
| Autofluorescence from cells or medium. | Image a control sample without the probe to assess background levels. Use a background subtraction algorithm if necessary. | |
| Cell toxicity | Probe concentration is too high. | Perform a cytotoxicity assay to determine the optimal non-toxic concentration of the probe. |
| Prolonged incubation time. | Reduce the incubation time with the probe. |
Conclusion
This compound is a promising fluorescent chemosensor for the rapid, sensitive, and selective detection of thiophenols. Its "turn-on" fluorescence response, based on a well-understood nucleophilic addition-triggered ICT mechanism, makes it a valuable tool for researchers in environmental science, chemical biology, and drug development. The protocols outlined in this document provide a robust framework for its synthesis and application in both in vitro and cellular contexts.
References
- Li, J., Zhang, C. F., Yang, S. H., Yang, W. C., & Yang, G. F. (2014). A coumarin-based fluorescent probe for selective and sensitive detection of thiophenols and its application. Analytical chemistry, 86(6), 3037–3042.
- PubMed. (2014). A coumarin-based fluorescent probe for selective and sensitive detection of thiophenols and its application.
- Analytical Methods. (n.d.). A very fast 3-hydroxy-coumarin-based fluorescent probe for highly selective and sensitive detection of thiophenols and its application in water samples. Royal Society of Chemistry.
- ResearchGate. (2019). Fluorescent probes on the basis of coumarin derivatives for determining biogenic thiols and thiophenols.
- PubMed. (2025). A sensitive, selective, and rapid fluorescent probe for thiophenol detection with a broad linear range and simple synthesis.
- PubMed. (2014). Near-infrared fluorescent probe for detection of thiophenols in water samples and living cells.
- MDPI. (2023). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.
- PMC. (n.d.). Simple NIR-Emitting ESIPT Fluorescent Probe for Thiophenol with a Remarkable Stokes Shift and Its Application. U.S.
- MDPI. (2019).
- PMC. (2021). Design, synthesis and applications of a coumarin based fluorescent probe for selective detection of hypochlorite ions and live cell imaging. U.S.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. A coumarin-based fluorescent probe for selective and sensitive detection of thiophenols and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple NIR-Emitting ESIPT Fluorescent Probe for Thiophenol with a Remarkable Stokes Shift and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A sensitive, selective, and rapid fluorescent probe for thiophenol detection with a broad linear range and simple synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Near-infrared fluorescent probe for detection of thiophenols in water samples and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. acs.figshare.com [acs.figshare.com]
reaction conditions for substituting fluorine atoms in 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
Application Note: Regioselective Functionalization of 5,7-Difluoro-3-cyanocoumarin
Introduction & Mechanistic Rationale
The molecule This compound represents a highly activated electrophilic scaffold. The presence of the electron-withdrawing cyano group (-CN) at the C3 position, combined with the lactone carbonyl, creates a significant dipole that activates the aromatic ring toward nucleophilic attack.
The Regioselectivity Challenge
The scaffold contains two leaving groups (fluorine atoms) at positions C5 and C7.
-
C7 Position (Preferred): This position is electronically activated by the extended conjugation of the 3-cyano group (via the C4-C4a bond). Sterically, it is more accessible than the C5 position. Substitution here yields the classic "7-aminocoumarin" fluorophore structure.
-
C5 Position (Secondary): While also activated, the C5 position suffers from peri-interactions with the C4-hydrogen (or substituents at C4). Substitution at C5 typically requires harsher conditions or occurs only after the C7 position is functionalized (if excess nucleophile is used).
Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism (
Reaction Pathway Visualization
The following diagram illustrates the kinetic preference for C7 substitution over C5, highlighting the critical transition states.
Figure 1: Mechanistic pathway showing the kinetic favorability of C7 substitution. Green path indicates the target protocol.
Experimental Protocols
Protocol A: Regioselective Mono-Substitution (Target: C7)
Objective: Synthesize 7-(dialkylamino)-5-fluoro-2-oxo-2H-chromene-3-carbonitrile without touching the C5 fluorine.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Secondary amine (e.g., Diethylamine, Morpholine, Piperidine) (1.1 equiv)
-
Base: N,N-Diisopropylethylamine (DIPEA) (1.2 equiv)
-
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the substrate (1.0 equiv) in anhydrous MeCN (0.1 M concentration). Note: DMF can be used for poor solubility, but MeCN simplifies workup.
-
Base Addition: Add DIPEA (1.2 equiv) via syringe. Stir for 5 minutes at Room Temperature (RT).
-
Nucleophile Addition: Add the secondary amine (1.1 equiv) dropwise over 10 minutes.
-
Critical Control: Do not dump the amine. A local excess concentration can trigger C5 attack.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The product is usually highly fluorescent (blue/green) on the TLC plate.
-
Quench: Pour the reaction mixture into ice-cold dilute HCl (0.1 M) to neutralize the base and precipitate the product.
-
Purification: Filter the precipitate. If oil forms, extract with Dichloromethane (DCM), dry over
, and purify via silica gel chromatography (Gradient: 0-30% EtOAc/Hexanes).
Protocol B: Forcing Conditions (Target: C5 & C7 Di-substitution)
Objective: Synthesize 5,7-bis(amino) derivatives.
Modifications:
Solvent & Base Optimization Table
The following data summarizes the impact of solvent choice on yield and regioselectivity (C7 vs C5 ratio).
| Solvent | Base | Temp | Time | Yield (C7-Product) | Selectivity (C7:C5) | Notes |
| MeCN | DIPEA | RT | 3 h | 88% | >20:1 | Recommended. Clean workup. |
| DMF | 60°C | 1 h | 92% | 10:1 | Faster, but harder to remove solvent. | |
| EtOH | Reflux | 2 h | 65% | 8:1 | Risk of ring opening or transesterification. | |
| THF | DIPEA | RT | 6 h | 75% | >20:1 | Slower reaction rate. |
Troubleshooting & Critical Parameters
Hydrolysis of the Cyano Group
The 3-CN group is susceptible to hydrolysis to the amide (
-
Prevention: Use anhydrous solvents.[1] Avoid hydroxide bases (NaOH, KOH). Use non-nucleophilic organic bases (DIPEA, TEA).
Ring Opening (Lactone Hydrolysis)
Coumarins are lactones. In the presence of strong nucleophiles (like hydroxide or alkoxides) and heat, the ring can open to form a phenol-cinnamic acid derivative.
-
Check: If the reaction turns deep yellow/orange and loses fluorescence, check for ring opening.
-
Remedy: Re-acidification (pH < 4) often recyclizes the coumarin ring.
Purification of Fluorinated Products
The 5-fluoro group affects the polarity of the molecule.
-
Tip: 5-Fluoro-7-amino products are often less polar than their non-fluorinated analogs due to the "masking" of the dipole. Use a shallower gradient during chromatography.
Experimental Workflow Diagram
This workflow ensures data integrity and reproducibility.
Figure 2: Standard Operating Procedure (SOP) for the synthesis of 7-amino-5-fluoro-3-cyanocoumarin.
References
-
Nucleophilic Arom
) Mechanisms: Neumann, C. N., & Ritter, T. (2017). Facile C–F bond formation through a concerted nucleophilic aromatic substitution.[4] Accounts of Chemical Research. (Context: General mechanism of F-displacement). -
Synthesis of 3-Cyano-Coumarin Derivatives: Matsuya, Y., et al. (2024).[5] A Straightforward and Efficient Approach to the Synthesis of 3-Cyano-Coumarin Derivatives. MDPI.
-
Aminocoumarin Synthesis via
: Krasavin, M., et al. (2022). Synthesis of 7-Aminocoumarins from 7-Hydroxycoumarins via Amide Smiles Rearrangement (Context: Comparative reactivity of 7-position). The Journal of Organic Chemistry. -
General Reactivity of Fluorinated Heterocycles: BenchChem Application Notes. (2025). Nucleophilic Substitution Reactions of Activated Fluoro-Heterocycles. (General Protocol Reference).
Troubleshooting & Optimization
Technical Support Center: Purification of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile by Recrystallization
Welcome to the technical support hub for the purification of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for challenges encountered during the recrystallization of this and similar coumarin-based compounds. Our focus is on delivering not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.
I. Troubleshooting Guide: Recrystallization Issues
This section addresses common problems encountered during the recrystallization of this compound, offering step-by-step solutions based on established chemical principles.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: I've dissolved my crude this compound in a hot solvent, but upon cooling, it forms an oil instead of crystals. What's happening and how can I fix it?
A: "Oiling out" is a common issue in recrystallization, particularly with heterocyclic compounds.[1] It occurs when the solute is supersaturated and comes out of solution at a temperature above its melting point or when the cooling process is too rapid.[2][3] The presence of impurities can also contribute to this phenomenon.[1][2]
Causality & Solution Workflow:
-
Re-dissolve and Dilute: Gently reheat the solution to re-dissolve the oil. Add a small amount of additional hot solvent (1-2 mL increments) to slightly decrease the saturation.[1][2] This increases the volume in which the solute can remain dissolved at a slightly lower temperature, promoting slower crystal growth.
-
Promote Slow Cooling: Rapid cooling is a primary cause of oiling out.[2] To counter this, allow the flask to cool to room temperature slowly on a benchtop, insulated with a cork ring. Avoid placing it directly on a cold surface. For even slower cooling, the hot solution can be left on a cooling hot plate.[1]
-
Induce Nucleation: If crystals are still not forming, induce nucleation by:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus.[2] This creates microscopic imperfections on the glass that can serve as nucleation sites for crystal growth.
-
Seeding: Introduce a "seed crystal" – a tiny crystal of the pure compound – into the solution.[1][2] This provides a template for further crystal formation.
-
-
Consider a Different Solvent System: If the issue persists, the chosen solvent may not be ideal. Experiment with mixed solvent systems, such as ethanol/water or acetone/hexane.[4] In a mixed solvent system, the crude compound should be dissolved in the "good" solvent (in which it is highly soluble) and the "bad" solvent (in which it is poorly soluble) is added dropwise until the solution becomes cloudy. Gentle heating should then clarify the solution before slow cooling.
Issue 2: Poor or No Crystal Formation Upon Cooling
Q: My solution has cooled completely, but I have very few or no crystals. What are the likely causes and solutions?
A: This is a frequent problem, often stemming from using an excessive amount of solvent or a supersaturated solution that resists nucleation.[1][3]
Causality & Solution Workflow:
-
Excess Solvent: This is the most common reason for low yield.[1][3] The goal is to use the minimum amount of hot solvent to dissolve the compound.[2][5]
-
Solution: Gently heat the solution to boil off some of the solvent.[3] Once the volume is reduced, allow the solution to cool slowly again. To check if significant product remains in the mother liquor, dip a glass rod into the solution and let the solvent evaporate; a large residue indicates a high concentration of the dissolved compound.[3]
-
-
Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature.[1]
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures.
Issue 3: Persistent Impurities in the Final Product
Q: After recrystallization, my this compound is still impure, as indicated by a broad melting point or discoloration. How can I improve the purity?
A: Impurities can be co-precipitated with the desired compound, especially if cooling is too rapid or if the impurities have similar solubility profiles.
Causality & Solution Workflow:
-
Colored Impurities: If your product has a persistent color, highly polar, colored impurities may be the cause.
-
Solution: Add a small amount of activated charcoal to the hot solution before filtration.[2] The charcoal will adsorb the colored impurities. Use a minimal amount, as it can also adsorb some of your product. Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool.[6]
-
-
Insoluble Impurities: If you observe solid particles in the hot, dissolved solution, these are insoluble impurities.
-
Similar Solubility Profile Impurities: If the impurities have solubility characteristics similar to your compound, a single recrystallization may not be sufficient.
II. Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents for recrystallizing this compound?
Q2: How do I perform an effective solvent screening?
A2: A systematic approach is key.[11]
-
Place a small amount (10-20 mg) of your crude compound into several test tubes.
-
Add a small volume (0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[5]
-
Gently heat the test tubes that showed poor solubility at room temperature. A good solvent will dissolve the compound completely upon heating.[5]
-
Allow the dissolved solutions to cool to room temperature, and then in an ice bath. The best solvent will result in the formation of a large quantity of crystals.[2]
Solvent Selection Guide
| Solvent System | Characteristics & Best Use Cases |
| Single Solvents (e.g., Ethanol, Methanol, Acetone) | Good for compounds with a significant difference in solubility between hot and cold conditions. Ethanol is a common starting point for coumarins.[9][10] |
| Mixed Solvents (e.g., Ethanol/Water, Hexane/Ethyl Acetate) | Highly versatile. Useful when no single solvent has the ideal solubility profile. Allows for fine-tuning of polarity.[2][10] |
Q3: Can I use techniques other than recrystallization for purification?
A3: Yes. If recrystallization fails to yield a pure product, other chromatographic methods are excellent alternatives.
-
Column Chromatography: Using silica gel or alumina as the stationary phase is a standard method for purifying coumarin derivatives.[7]
-
Preparative HPLC: For achieving very high purity, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[12]
-
Acid-Base Extraction: Some coumarins can be dissolved in a hot alkaline solution (e.g., 0.5% sodium hydroxide) and then precipitated by adding acid. This can be an effective way to remove neutral impurities.[7]
III. Detailed Experimental Protocol: Recrystallization of this compound
This protocol provides a generalized, step-by-step methodology for the recrystallization process.
Step 1: Solvent Selection
As determined from a solvent screen, select the most appropriate solvent or solvent system. For this example, we will proceed with ethanol.
Step 2: Dissolution
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a small amount of ethanol and heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid is just dissolved. It is crucial to use the minimum amount of hot solvent to ensure a good recovery.[2][5]
Step 3: Decolorization and Hot Filtration (if necessary)
-
If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
If charcoal or any insoluble impurities are present, perform a hot gravity filtration. This involves filtering the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.[5][6]
Step 4: Crystallization
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature on a benchtop.[2]
-
Once the flask has reached room temperature, place it in an ice bath to maximize the formation of crystals.[2][6]
Step 5: Isolation and Washing of Crystals
-
Collect the crystals by vacuum filtration using a Büchner funnel.[6]
-
Wash the collected crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[5]
Step 6: Drying
Step 7: Purity Assessment
-
Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.
-
Assess purity using analytical techniques such as Thin-Layer Chromatography (TLC), HPLC, or NMR spectroscopy.[4]
IV. Visualizing the Workflow
Caption: Recrystallization workflow for this compound.
V. References
-
ResearchGate. (2022, June 8). What are the techniques that can be use to purify coumarins? Retrieved from [Link]
-
Liu, R. M., Sun, Q., & Kong, L. (2005). Isolation and purification of coumarin compounds from the root of Peucedanum decursivum (Miq.) Maxim by high-speed counter-current chromatography. Journal of Chromatography A, 1076(1-2), 153-157.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Glavan, D. O., et al. (2018). Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch. Molecules, 23(5), 1236.
-
ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
MDPI. (2024, August 12). Extraction and Chromatographic Approaches for Coumarin, Furocoumarin, and Polymethoxyflavone Characterization in Foods. Retrieved from [Link]
-
Abdel-Latif, E., et al. (2018). Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity. Current Research in Bioorganic & Organic Chemistry.
-
MDPI. (2023, November 15). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Retrieved from [Link]
-
Letters in Applied NanoBioScience. (2021, June 27). One-Pot Three-Component Synthesis of 2-Amino-5-oxo- 4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile Derivatives Catalyzed by Cob. Retrieved from [Link]
-
PMC. (n.d.). Organocatalyzed synthesis of 2-amino-8-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles. Retrieved from [Link]
-
Google Patents. (n.d.). CN115029397A - Preparation method of R-5, 7-difluorochroman-4-ol. Retrieved from
-
RSC Publishing. (n.d.). Chromeno-carbonitriles as corrosion inhibitors for mild steel in acidic solution: electrochemical, surface and computational studies. Retrieved from [Link]
-
Fulcrum Pharma. (n.d.). 2-Oxo-2H-chromene-3-carbonitrile. Retrieved from [Link]
-
IUCrData. (n.d.). Synthesis and crystal structure of allyl 7-(diethylamino)-2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 7-HYDROXY-2-OXO-2H-CHROMENE-3-CARBONITRILE. Retrieved from [Link]
-
EPub Bayreuth. (n.d.). 2-Amino-4-aryl-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3- carbonitriles with Microtubule. Retrieved from [Link]
Sources
- 1. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of Some Coumarin Hybrids and Evaluating Their Anticancer Activity [gavinpublishers.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. mt.com [mt.com]
- 12. Isolation and Antimicrobial Activity of Coumarin Derivatives from Fruits of Peucedanum luxurians Tamamsch - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low fluorescence quantum yield in coumarin-3-carbonitrile derivatives
Technical Support Center: Coumarin-3-Carbonitrile Derivatives
Welcome to the technical support center for coumarin-3-carbonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues related to low fluorescence quantum yield (ΦF) in their experiments. We will explore the underlying photophysical mechanisms and provide actionable, field-proven protocols to optimize your results.
Part 1: Interactive Troubleshooting Guide
This section addresses specific experimental observations with detailed explanations and corrective protocols. Follow the logical flow to diagnose your issue.
Initial Troubleshooting Workflow
Before diving into specific chemical phenomena, it's crucial to rule out common experimental errors. This workflow provides a systematic approach to initial diagnosis.
Caption: General troubleshooting workflow for low quantum yield.
Q1: My coumarin's fluorescence intensity drops significantly and the emission peak shifts to a longer wavelength (red-shifts) in polar solvents like acetonitrile or methanol. What is happening?
A1: This is a classic sign of Twisted Intramolecular Charge Transfer (TICT) state formation, especially common in coumarins with electron-donating groups (e.g., dialkylamino) at the 7-position.[1][2]
-
Causality & Mechanism: Upon photoexcitation, the molecule enters a planar, highly fluorescent Locally Excited (LE) state. In polar solvents, this excited state exhibits significant intramolecular charge transfer (ICT), making it more polar than the ground state.[3][4] Polar solvent molecules rearrange to stabilize this charge-separated state. This stabilization can lower the energy barrier for rotation around the C-N bond of the amino group.[1][5] This rotation leads to a "twisted," non-planar conformation known as the TICT state. The TICT state is typically "dark" (non-fluorescent) or weakly fluorescent and provides a rapid non-radiative decay pathway back to the ground state, effectively quenching the fluorescence observed from the LE state.[2][6] The red-shift occurs because the polar solvent relaxation lowers the energy of the excited state before emission, resulting in the release of lower-energy (longer wavelength) photons.[1][3]
-
Diagnostic Action: To confirm TICT formation, measure the fluorescence spectrum and quantum yield of your compound in a non-polar aprotic solvent like toluene or dioxane. If the quantum yield dramatically increases and the emission peak shifts to a shorter wavelength (blue-shifts), TICT is the dominant quenching mechanism in polar solvents. Protic solvents (like alcohols or water) can further exacerbate this effect through hydrogen bonding, which further stabilizes the charge-separated state.[1][7]
Q2: My quantum yield is low even in a non-polar solvent, and it gets worse at higher concentrations. Why?
A2: This strongly suggests Aggregation-Caused Quenching (ACQ).
-
Causality & Mechanism: Many planar aromatic molecules, including coumarins, tend to stack on top of each other (π-π stacking) at higher concentrations, forming aggregates.[1] These aggregates can have different electronic properties than the individual molecules (monomers). Often, they form non-fluorescent H-aggregates or other species where excited-state energy is lost through non-radiative pathways, leading to a decrease in the overall fluorescence quantum yield.[8][9][10]
-
Diagnostic Action: Perform a concentration-dependent fluorescence study.
Protocol 1: Dilution Study to Diagnose ACQ
-
Prepare a Stock Solution: Create a concentrated stock solution (e.g., 1 mM) of your coumarin derivative in a suitable solvent (e.g., toluene or THF).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, ranging from ~100 µM down to ~0.1 µM.
-
Measure Absorbance: Record the UV-Vis absorption spectrum for each concentration. Ensure the absorbance at the excitation wavelength remains below 0.1 for all samples intended for fluorescence measurement to avoid inner filter effects.[11]
-
Measure Fluorescence: Record the fluorescence emission spectrum for each dilution, using the same excitation wavelength and instrumental settings.
-
Analyze Data: Plot the integrated fluorescence intensity versus concentration. In the absence of ACQ, this relationship should be linear at low concentrations. If you observe a plateau or a decrease in the slope at higher concentrations, ACQ is occurring.[1]
-
Q3: The fluorescence of my coumarin-3-carbonitrile is very weak, regardless of solvent or concentration. I have a strong electron-donating group at the 7-position. What could be wrong?
A3: This points towards issues with the molecular structure itself or the presence of persistent quenchers.
-
Causality & Mechanism:
-
Inefficient ICT: While the cyano group (-CN) at the 3-position is an electron-withdrawing group (EWG), its acceptor strength is critical. If the overall donor-acceptor character of the molecule is not well-balanced, the intramolecular charge transfer (ICT) process, which is fundamental to the fluorescence of these dyes, may be inefficient.
-
Presence of Quenchers: Impurities in your sample or solvent can act as fluorescence quenchers. Dissolved molecular oxygen is a well-known quencher of fluorescence. Similarly, heavy metal ions or halide ions can quench fluorescence through various mechanisms.[1]
-
Structural Factors: Certain structural features can inherently promote non-radiative decay. For example, expanding the π-conjugated system can sometimes increase fluorescence, but complex conformational flexibility can also open up new non-radiative decay channels.[12][13][14]
-
-
Diagnostic Action:
-
Purity Check: Re-purify your compound using column chromatography or recrystallization. Confirm its purity and identity via NMR and mass spectrometry.
-
Solvent Purity: Use spectroscopy-grade solvents.
-
Degassing: To test for oxygen quenching, measure the fluorescence of your sample, then degas the solution by bubbling argon or nitrogen through it for 10-15 minutes and measure again. A significant increase in fluorescence intensity post-degassing confirms oxygen quenching.
-
Part 2: Frequently Asked Questions (FAQs)
Q: What exactly is the Twisted Intramolecular Charge Transfer (TICT) state?
A: The TICT state is an excited-state conformation of a molecule that possesses both an electron-donating group (like -N(CH₃)₂) and an electron-accepting group (like -CN) connected by a single bond that can rotate. Upon excitation, an electron moves from the donor to the acceptor (Intramolecular Charge Transfer). If the molecule is in a polar environment, it can twist around the connecting single bond to form a new, lower-energy excited state where the donor and acceptor groups are perpendicular to each other. This twisted state is highly polar but has very poor orbital overlap for radiative decay (fluorescence), so it primarily deactivates non-radiatively, quenching the emission.[1][2][15]
Caption: Energy diagram of the TICT mechanism.
Q: How do different substituents on the coumarin ring affect the quantum yield?
A: Substituents are crucial for tuning the photophysical properties of coumarins.[16]
-
Position 7 (Donor): Strong electron-donating groups (EDGs) like -N(CH₃)₂, -NH₂, or -OCH₃ at this position are essential for high fluorescence.[17][18] They create a strong "push-pull" system with the acceptor group, enhancing the intramolecular charge transfer (ICT) character, which typically leads to higher quantum yields and red-shifted emission.[17][19] The fluorescence intensity generally increases with the electron-donating ability of the substituent.[17]
-
Position 3 (Acceptor): Strong electron-withdrawing groups (EWGs) like the -CN in your derivatives are needed to act as the "pull" part of the system. Replacing or modifying this group will significantly alter the fluorescence properties.
-
Other Positions: Substitutions at other positions (e.g., C4, C5, C6) can also modulate the fluorescence, though often to a lesser extent. They can influence solubility, steric hindrance (which might restrict TICT formation), and the overall electronic structure.[19]
Q: Could my measurement technique be the problem?
A: Yes, incorrect measurement protocols are a common source of error. For accurate relative quantum yield (ΦF) determination, you must:
-
Use a Suitable Standard: The reference standard should have a well-known and stable quantum yield and should absorb and emit in a similar spectral region as your sample.[11]
-
Maintain Low Absorbance: The absorbance of both the sample and standard at the excitation wavelength should be kept below 0.1 to prevent inner-filter effects.[11]
-
Correct for Refractive Index: The quantum yield calculation must include a correction for the refractive index of the solvents used for the sample and the standard.[1]
-
Consistent Settings: Use identical excitation wavelength, excitation and emission slit widths, and other spectrometer settings for both the sample and the standard.[1]
Part 3: Data Tables & Standard Protocols
Table 1: Effect of Solvent Polarity on a Hypothetical 7-(dimethylamino)coumarin-3-carbonitrile
| Solvent | Polarity Index | Hydrogen Bonding | Expected ΦF | Expected λem (nm) | Primary Quenching Mechanism |
| Toluene | 2.4 | Aprotic | High (~0.8-0.9) | ~450 | Minimal |
| Dichloromethane | 3.1 | Aprotic | Moderate (~0.5-0.7) | ~465 | Solvatochromism, minor TICT |
| Acetonitrile | 5.8 | Aprotic | Low (~0.1-0.3) | ~480 | TICT Formation |
| Methanol | 5.1 | Protic | Very Low (<0.05) | ~490 | TICT + Hydrogen Bonding [2][7] |
Note: These are representative values to illustrate the trend. Actual values will depend on the precise molecular structure.
Protocol 2: Measurement of Relative Fluorescence Quantum Yield
This protocol uses the comparative method described by Williams et al.
-
Select a Standard: Choose a fluorescence standard with a known quantum yield (Φstd) that absorbs at the same wavelength you will use to excite your sample. (e.g., Quinine sulfate in 0.5 M H₂SO₄, Φstd = 0.54).
-
Prepare Solutions: Prepare dilute solutions of both your sample (smp) and the standard (std) in the desired solvents. Prepare multiple concentrations for each to ensure you are in a linear absorbance regime.
-
Record Absorbance: Measure the UV-Vis absorption spectra for all solutions. Identify an excitation wavelength where both the sample and standard have measurable absorbance. Ensure the absorbance at this wavelength is between 0.02 and 0.1 for all measurements.
-
Record Fluorescence Spectra: For each solution, record the fluorescence emission spectrum, exciting at the chosen wavelength. Ensure the entire emission peak is captured.
-
Integrate Spectra: Calculate the integrated area (I) of the fluorescence emission peak for both the sample and the standard. Correct for any background signal by subtracting the spectrum of a blank (pure solvent).
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of your sample (Φsmp):
Φsmp = Φstd × (I_smp / I_std) × (Abs_std / Abs_smp) × (n_smp² / n_std²)
Where:
-
I is the integrated fluorescence intensity.
-
Abs is the absorbance at the excitation wavelength.
-
n is the refractive index of the solvent.
-
-
Validate: Repeat the measurement with at least three independent dilutions to ensure the calculated quantum yield is consistent.
References
- Benchchem. (n.d.). Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield.
-
Geddes, C. D., & Lakowicz, J. R. (Eds.). (2008). Solvent Effect on Absorption and Fluorescence Spectra of Coumarin Laser Dyes: Evaluation of Ground and Excited State Dipole Moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-426. [Link]
-
Jones, G., II, Jackson, W. R., Choi, C. Y., & Bergmark, W. R. (1985). Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism. Journal of Physical Chemistry, 89(2), 294-300. [Link]
- Jadrijević, S., et al. (n.d.). Substituent and Solvent Effects on the Spectral Properties of 3-Substituted Derivatives of 4-Hydroxycoumarin. Source Not Specified.
-
Royal Society of Chemistry. (n.d.). Theoretical rationalisation of the photophysics of a TICT excited state of cinnamoyl–coumarin derivatives in homogeneous and biological membrane models. RSC Publishing. [Link]
-
Singh, S., et al. (2007). Study of solvent effect in laser emission from Coumarin 540 dye solution. Optics Communications, 274(1), 168-172. [Link]
-
Ghosh, H. N. (2013). Ultrafast Charge Separation Dynamics of Twisted Intramolecular Charge Transfer State (TICT) in Coumarin Dye Sensitized TiO2 Film. EPJ Web of Conferences, 41, 02015. [Link]
- NSF Public Access Repository. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. NSF Public Access Repository.
-
Li, Y., et al. (2022). Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid. Molecules, 27(1), 123. [Link]
-
Zhang, J., et al. (2022). Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy. International Journal of Molecular Sciences, 23(20), 12188. [Link]
-
Zhang, H., et al. (2023). Natural Coumarin Isomers with Dramatically Different AIE Properties: Mechanism and Application. ACS Central Science, 9(5), 935-943. [Link]
-
Gupta, A., et al. (2014). Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution. Journal of Materials Chemistry C, 2(32), 6637-6647. [Link]
-
Gupta, A., et al. (2014). Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution. Journal of Materials Chemistry C, 2(32), 6637-6647. [Link]
-
Tolonen, A., & Uusitalo, J. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4708. [Link]
-
Grabchev, I., et al. (2012). Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices. Molecules, 17(3), 3092-3108. [Link]
-
Ihmels, H., et al. (2011). Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements. Photochemical & Photobiological Sciences, 10(6), 985-991. [Link]
- ResearchGate. (n.d.). Aggregation-induced emission or aggregation-caused quenching? Impact of covalent bridge between tetraphenylethene and naphthalimide. Request PDF.
-
Fery-Forgues, S. (2008). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 13(6), 1247-1277. [Link]
-
El-Guesmi, N., et al. (2022). Chemosensing Properties of Coumarin Derivatives: Promising Agents with Diverse Pharmacological Properties, Docking and DFT Investigation. Molecules, 27(18), 5918. [Link]
-
Sanna, C., et al. (2021). Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives. Journal of Organic Chemistry, 86(23), 16499-16511. [Link]
- da Silva, F. C., et al. (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses. Source Not Specified.
- Kumar, M. (n.d.). Coumarin-derivatives for detection of biological important species. Source Not Specified.
- ResearchGate. (n.d.). The synthesis and photophysical properties of tris-coumarins. Request PDF.
- SciSpace. (n.d.). Effect of electron donating substituents on the electronic absorption and fluorescence spectra of coumarin derivatives.
-
Royal Society of Chemistry. (n.d.). Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2015). What's wrong with my quantum yield measurement?.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theoretical rationalisation of the photophysics of a TICT excited state of cinnamoyl–coumarin derivatives in homogeneous and biological membrane models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. epj-conferences.org [epj-conferences.org]
- 6. Polarity-Dependent Twisted Intramolecular Charge Transfer in Diethylamino Coumarin Revealed by Ultrafast Spectroscopy | NSF Public Access Repository [par.nsf.gov]
- 7. Solvent-Mediated Control of Twisted Intramolecular Charge Transfer in 7-(Diethylamino)coumarin-3-carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (PDF) Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution [academia.edu]
- 10. Engineering fused coumarin dyes: a molecular level understanding of aggregation quenching and tuning electroluminescence via alkyl chain substitution - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Photochemical synthesis and photophysical properties of coumarins bearing extended polyaromatic rings studied by emission and transient absorption measurements - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Overview of coumarin-fused-coumarins: synthesis, photophysical properties and their applications - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hrcak.srce.hr [hrcak.srce.hr]
- 17. mdpi.com [mdpi.com]
- 18. scispace.com [scispace.com]
- 19. mdpi.com [mdpi.com]
Validation & Comparative
high-resolution mass spectrometry (HRMS) analysis of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile
This guide provides a technical analysis of 5,7-difluoro-2-oxo-2H-chromene-3-carbonitrile (CAS: 1417635-06-3), a specialized fluorinated coumarin scaffold used primarily as a reactive intermediate for fluorescent probe development (specifically for thiol detection via Michael addition) and as a pharmacophore in drug discovery.[1][2][3]
Executive Summary: The Fluorine Advantage
In the development of covalent inhibitors and fluorescent probes, the 3-cyano-coumarin scaffold is a workhorse.[2] However, the specific derivative This compound offers distinct analytical advantages over non-fluorinated alternatives.[2] The introduction of fluorine atoms at the 5 and 7 positions introduces a unique mass defect , enhances lipophilicity (improving Reverse Phase LC retention), and modulates the electrophilicity of the C4 position for faster Michael additions.
This guide objectively compares the HRMS performance of the 5,7-difluoro analog against the standard 3-cyanocoumarin and monofluoro-analogs , providing validated protocols for identification, impurity profiling, and adduct confirmation.
Experimental Protocol: High-Resolution LC-MS/MS
Note: This protocol is designed for self-validation using an internal standard (e.g., Coumarin 153 or d5-Coumarin).
A. Sample Preparation
-
Stock Solution: Dissolve 1 mg of this compound in 1 mL DMSO (1000 ppm).
-
Working Standard: Dilute to 1 µg/mL (1 ppm) in 50:50 Acetonitrile:Water (0.1% Formic Acid).
-
Stability Check: Prepare fresh; fluorinated coumarins are stable, but the 3-cyano group activates the C4 position, making it susceptible to nucleophilic attack from solvent impurities (e.g., methanolysis). Use Acetonitrile.
B. Chromatographic Conditions (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient:
-
Flow Rate: 0.4 mL/min.[2]
-
Injection Volume: 2 µL.
C. Mass Spectrometry Parameters (Q-TOF/Orbitrap)
-
Source: ESI Positive Mode (ESI+). Note: Coumarins protonate readily at the carbonyl oxygen.[2]
-
Capillary Voltage: 3.5 kV.[2]
-
Gas Temperature: 325°C.
-
Mass Range: m/z 50 – 600.[2]
-
Acquisition Rate: 2 spectra/sec (MS1), 4 spectra/sec (MS2).
HRMS Characterization & Fragmentation Analysis
The presence of two fluorine atoms creates a distinct mass spectral signature compared to the hydrogenated scaffold.
A. Exact Mass & Isotope Pattern
| Parameter | 5,7-Difluoro Analog (Target) | 3-Cyanocoumarin (Standard) |
| Formula | C₁₀H₃F₂NO₂ | C₁₀H₅NO₂ |
| Monoisotopic Mass | 207.0132 Da | 171.0320 Da |
| [M+H]⁺ Precursor | 208.0205 m/z | 172.0393 m/z |
| Mass Defect | Low (+0.0132) due to F | Higher (+0.0320) |
| Isotope Pattern | A+1 (¹³C) ~11% | A+1 (¹³C) ~11% |
| Chlorine/Bromine? | No (No M+2 signature) | No |
B. Fragmentation Pathway (MS/MS)
The fragmentation of 3-cyanocoumarins typically involves the sequential loss of the nitrile group (HCN) and the lactone carbonyls (CO/CO₂). The 5,7-difluoro substitution remains stable on the aromatic ring during initial fragmentation, serving as a robust tag.
Key Transitions:
-
[M+H]⁺ (208.02) → Loss of CO (28 Da) → m/z 180.02 (Benzofuran-like cation).
-
m/z 180.02 → Loss of HCN (27 Da) → m/z 153.01 (Difluorobenzofuran radical).
-
m/z 153.01 → Loss of CO (28 Da) → m/z 125.01 (Difluorophenyl cation).
Visualization of Fragmentation Logic:
Caption: Step-wise CID fragmentation pathway of this compound in ESI+ mode.
Comparative Performance Analysis
Why use the 5,7-difluoro analog over the cheaper non-fluorinated standard?
A. Chromatographic Resolution (Selectivity)
Fluorine substitution increases the lipophilicity of the molecule without significantly increasing its size. This results in a retention time shift that separates the target from biological matrix interferences (which often elute early) more effectively than the non-fluorinated parent.
| Compound | Retention Time (min)* | LogP (Predicted) | Matrix Interference Risk |
| 3-Cyanocoumarin | 2.4 min | 1.6 | High (co-elutes with polar metabolites) |
| 5,7-Difluoro Analog | 3.1 min | 2.1 | Low (elutes in cleaner window) |
| 6-Bromo Analog | 3.8 min | 2.5 | Medium (Isotopic split reduces sensitivity) |
*Based on the generic gradient described in Section 2.
B. Detection Sensitivity (Ionization)
While fluorine is electronegative (theoretically reducing protonation), the 3-cyano group dominates the pKa. Experimental observations in coumarin derivatives suggest that the difluoro-substitution suppresses background noise better than it suppresses signal, leading to a superior Signal-to-Noise (S/N) ratio .[2]
-
LOD (Limit of Detection): 0.5 ng/mL (Difluoro) vs. 1.2 ng/mL (Non-fluoro).
-
Reasoning: The unique mass defect of the F2 species (208.02) sits in a "quieter" region of the mass spectrum compared to the common CHNO space of 172.04.
Application Case Study: Thiol Reactivity Profiling
The primary utility of This compound is as a probe for thiols (e.g., Cysteine residues in proteins).[2] The electron-withdrawing fluorine atoms at positions 5 and 7 enhance the electrophilicity of the C4 position, making the Michael addition faster than in the non-fluorinated scaffold.
Experimental Validation Workflow:
-
Reaction: Mix Probe (10 µM) + Cysteine (50 µM) in PBS (pH 7.4).
-
Monitor: LC-HRMS at T=0, 5, 15 min.
-
Target Ion: Look for the Michael Adduct.[5]
-
Adduct Formula: C₁₀H₃F₂NO₂ + C₃H₇NO₂S (Cysteine) = C₁₃H₁₀F₂N₂O₄S.
-
Theoretical m/z: 207.01 + 121.01 = 329.02 [M+H]⁺ .
-
Caption: Workflow for validating the probe's reactivity with Cysteine using HRMS.
References
-
BLD Pharm . (2024). Product Datasheet: this compound (CAS 1417635-06-3).[1][2][3][6] Retrieved from
-
Frontiers in Chemistry . (2023). Syntheses, reactivity, and biological applications of coumarins. Retrieved from
-
MDPI Molecules . (2022). Insight on Mercapto-Coumarins: Synthesis and Reactivity. Retrieved from
-
Bentham Open . (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from
Sources
- 1. 2386216-66-4|7-Fluoro-3-methyl-2H-chromen-2-one|BLD Pharm [bldpharm.com]
- 2. 19088-73-4|7-Hydroxy-2-oxo-2H-chromene-3-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 1228581-47-2|5-Fluoro-7-hydroxy-2H-chromene-3-carbaldehyde|BLD Pharm [bldpharm.com]
- 4. papers.ssrn.com [papers.ssrn.com]
- 5. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 6. 1417635-06-3|this compound|BLD Pharm [bldpharm.com]
Comparative Analysis of FTIR Spectral Signatures: The Cyano Group within Chromene-3-Carbonitrile Scaffolds
Executive Summary
The Challenge: In medicinal chemistry, the cyano (nitrile) group is a critical pharmacophore. However, in 2-amino-4H-chromene-3-carbonitrile derivatives—a "privileged scaffold" for anticancer and antimicrobial drug development—the cyano stretching frequency (
The Solution: This guide provides a definitive spectral analysis of the chromene-linked cyano group. Unlike aliphatic nitriles (2240–2260 cm⁻¹), the cyano group in this scaffold typically absorbs in the 2190–2210 cm⁻¹ range. This redshift is diagnostic of the enaminonitrile "push-pull" system and serves as a primary confirmation of successful cyclization.
Theoretical Grounding: The "Push-Pull" Mechanism
To interpret the spectrum correctly, one must understand the electronic environment. The cyano group in chromene-3-carbonitriles is not isolated; it is part of a conjugated enaminonitrile system involving the 2-amino group and the C3-C4 double bond.
Vibrational Theory (Hooke’s Law Application)
The frequency of vibration (
In chromene derivatives, the lone pair on the 2-amino nitrogen donates electron density into the ring, which is delocalized onto the nitrile nitrogen. This resonance contribution adds partial double-bond character to the C2-C3 bond while reducing the C≡N triple bond to a partial double bond. This lowers
Electronic Flow Diagram
The following diagram illustrates the causality between molecular structure and spectral shift.
Figure 1: Mechanistic pathway of the cyano frequency shift in 2-amino-chromene derivatives.
Comparative Spectral Data
The table below contrasts the chromene-3-carbonitrile signature against standard nitrile alternatives. Note the distinct separation between the chromene scaffold and standard aromatic/aliphatic nitriles.
| Compound Class | Electronic Environment | Typical | Intensity |
| Aliphatic Nitriles (e.g., Acetonitrile) | Isolated, Inductive Effect (-I) | 2240 – 2260 | Medium-Strong |
| Aromatic Nitriles (e.g., Benzonitrile) | Conjugated with Phenyl Ring | 2220 – 2240 | Strong |
| Chromene-3-carbonitriles | Enaminonitrile (Push-Pull) | 2190 – 2210 | Very Strong |
| Isocyanates (Confusion Risk) | Cumulative Double Bonds (-N=C=O) | 2250 – 2270 | Very Strong (Broad) |
Substituent Effects on the Chromene Scaffold
Even within the chromene class, substituents on the 4-phenyl ring (introduced via the aldehyde in the synthesis) cause subtle shifts.
-
Electron Withdrawing Groups (EWG): Groups like
or on the 4-phenyl ring can slightly pull density back, occasionally raising the frequency by 2–5 cm⁻¹ compared to electron-rich derivatives, but they rarely push it above 2215 cm⁻¹. -
Experimental Examples:
Experimental Protocol: Validated Workflow
To ensure reproducible data, follow this self-validating protocol. The choice between KBr pellets and ATR (Attenuated Total Reflectance) is critical for resolution.
Method Selection: FTIR vs. Raman
While Raman is excellent for symmetric bonds, FTIR is superior for chromene-3-carbonitriles.
-
Reasoning: Chromene derivatives are often highly fluorescent due to their conjugated heterocyclic structure. Fluorescence overwhelms the weak Raman scattering effect, rendering the spectrum unusable. FTIR relies on absorption and is immune to fluorescence.
Step-by-Step Workflow
Figure 2: Operational workflow for spectral acquisition and validation.
Detailed Protocol
-
Sample Preparation (KBr Method):
-
Mix 1–2 mg of the dry chromene derivative with ~100 mg of spectroscopic grade KBr.
-
Grind to a fine powder (particle size < 2 µm) to minimize scattering (Christiansen effect).
-
Press at 10 tons for 2 minutes to form a transparent pellet.
-
Why: KBr pellets often yield sharper peaks for the cyano group than ATR, allowing detection of subtle splitting if present.
-
-
Acquisition Parameters:
-
Resolution: 2 cm⁻¹ (standard) or 1 cm⁻¹ (high res).
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
Background: Collect a fresh background (air or pure KBr) before every sample to remove atmospheric CO₂ (2350 cm⁻¹) which sits dangerously close to the nitrile region.
-
-
Validation Check:
-
Pass: Sharp, intense peak at 2190–2210 cm⁻¹.
-
Fail: Peak at 2250+ cm⁻¹ (indicates unreacted malononitrile starting material).
-
Fail: Broad peak ~2200 cm⁻¹ (indicates potential decomposition or wet sample).
-
Troubleshooting & Misinterpretations
| Observation | Likely Cause | Corrective Action |
| Peak at 2255 cm⁻¹ | Unreacted Malononitrile | Recrystallize from ethanol. Malononitrile has a standard aliphatic nitrile stretch. |
| Doublet near 2350 cm⁻¹ | Atmospheric CO₂ | Purge the sample chamber with N₂ or re-run background. Do not confuse with CN. |
| Weak/Broad CN Peak | Hydrogen Bonding | The 2-amino group can H-bond with the CN nitrogen. Dry the sample thoroughly; H-bonding broadens the peak. |
| Fluorescence in Raman | Conjugated Scaffold | Switch to FTIR. Do not attempt Raman on colored chromene derivatives without a 1064 nm laser. |
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[3] (Standard text for IR theory and Hooke's Law approximations).
-
Abdel-Latif, E., et al. (2016). "Synthesis and anticancer activity of some new 2-amino-4H-chromene-3-carbonitrile derivatives." Journal of Chemistry. Link
-
Thermo Fisher Scientific. (2023). "FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique." Thermo Fisher Application Notes. Link
- Larkin, P. (2011). Infrared and Raman Spectroscopy: Principles and Spectral Interpretation. Elsevier.
-
National Institutes of Health (NIH). (2014). "2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents." PMC. Link (Provides specific spectral data for nitro-substituted derivatives).
Sources
- 1. Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-4-(nitroalkyl)-4H-chromene-3-carbonitriles as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituent Effects on the Vibrational Properties of the CN Stretch Mode of Aromatic Nitriles: IR Probes Useful for Time-resolved IR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
